L-SelenoMethionine

説明

Selenomethionine is a naturally occuring amino acid in some plant materials such as cereal grains, soybeans and enriched yeast but it cannot be synthesized from animals or humans. It can be produced from post-structural modifications. *In vivo*, selenomethionine plays an essential role in acting as an antioxidant, where it depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione, another important antioxidant. In comparison to selenite, which is the inorganic form of selenium, the organic form of selenomethionine is more readily absorbed in the human body. Selenomethionin is used in biochemical laboratories where its incorporation into proteins that need to be visualized enhances the performance of X-ray crystallography.

Selenomethionine has been reported in Homo sapiens and Trypanosoma brucei with data available.

DL-Selenomethionine is a selenium (Se) analogue of methionine in which sulfur is replaced with the trace element selenium. Selenomethionine (SeMet) can incorporate into proteins in place of methionine with no effects on protein structure and function, providing a mechanism for reversible Se storage in organs and tissues. Free selenium is incorporated into selenocysteine, an amino acid found in more than thirty selenoproteins including the glutathione peroxidases (GPx) enzymes, thioredoxin reductase (TR) and the iodothyronine deiodinase enzymes.

This compound is the amino acid methionine with selenium substituting for the sulphur moiety. Methionine is an essential amino acid in humans, whereas selenium is a free-radical scavenging anti-oxidant, essential for the protection of various tissues from the damages of lipid peroxidation. As a trace mineral that is toxic in high doses, selenium is a cofactor for glutathione peroxidase, an anti-oxidant enzyme that neutralizes hydrogen peroxide. this compound is considered a safe, efficacious form of selenium and is readily bioavailable. Selenium may be chemoprotective for certain cancers, particularly prostate cancer. (NCI04)

Diagnostic aid in pancreas function determination.

特性

IUPAC Name |

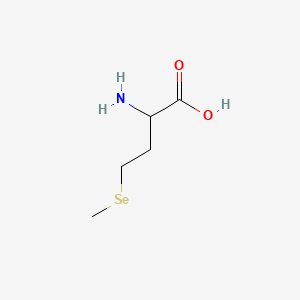

2-amino-4-methylselanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAYQIBOAGBLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040609 |

Source

|

| Record name | Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

DL- and L-forms are solids; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Selenomethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000008 [mmHg] |

Source

|

| Record name | Selenomethionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Transparent, hexagonal sheets or plates; metallic luster of crystals | |

CAS No. |

1464-42-2, 2578-28-1 |

Source

|

| Record name | Selenomethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Selenomethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(methylselenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-4-(methylseleno)butanoic acid ; (+-)-Selenomethionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENOMETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9V40V4PKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIUM METHIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

265 °C (decomposes) |

Source

|

| Record name | SELENIUM METHIONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3564 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Selenomethionine: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Selenomethionine, a naturally occurring organoselenium compound. It details its chemical structure, physicochemical properties, and significant roles in biological systems, particularly in the context of cancer research and antioxidant defense. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Formula

This compound is an amino acid analog of L-methionine where the sulfur atom is replaced by a selenium atom. Its chemical identity is well-established, and its structure is crucial to its biological function, allowing it to be incorporated into proteins in place of methionine.

The fundamental chemical identifiers and representations of this compound are summarized below:

Below is a two-dimensional chemical structure of the this compound molecule.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 196.11 g/mol | [5][6] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | 265°C (decomposes) | [4] |

| Solubility | Soluble in water (50 mg/ml) | [2] |

| Slightly soluble in methanol | [4] | |

| Purity | ≥97% to ≥98% | [2][3][7] |

Experimental Protocols

This compound has been the subject of numerous studies to elucidate its biological effects, particularly its anti-cancer properties. Below are summaries of key experimental methodologies commonly employed.

Cell Culture and Viability Assays

-

Cell Lines: Human prostate cancer cell lines such as LNCaP and PC3 are frequently used.[1]

-

Culture Conditions: Cells are typically maintained in appropriate growth media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and glutamine.[8] For experiments, cells are treated with varying concentrations of this compound, often in the micromolar range (e.g., 0.5 µM to 500 µM).[2][5]

-

Viability Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. Cells are treated with this compound for a specified period (e.g., 24-72 hours), followed by incubation with MTT solution. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.[1]

Apoptosis Detection

-

Flow Cytometry for Sub-G1 Analysis: Apoptosis is often quantified by measuring the sub-G1 cell population, which represents cells with fragmented DNA. After treatment with this compound, cells are harvested, fixed, and stained with a DNA-intercalating dye like propidium (B1200493) iodide. The DNA content is then analyzed by flow cytometry.[1]

-

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. This method involves the enzymatic labeling of the free 3'-OH termini of DNA breaks with modified nucleotides, which can then be visualized by fluorescence microscopy.[2]

-

Caspase Activity Assays: The activation of caspases, a family of proteases crucial for apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage. For instance, the activation of caspase-9, an initiator caspase in the mitochondrial pathway, can be assessed.[4]

Glutathione (B108866) Peroxidase (GPx) Activity Assay

The activity of glutathione peroxidase, a key antioxidant enzyme for which selenium is a cofactor, is often measured to assess the biological impact of selenium supplementation.[3]

-

Indirect Coupled-Enzyme Assay: A common method for measuring GPx activity is an indirect assay. GPx catalyzes the reduction of a hydroperoxide (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide) by oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). The rate of GSSG formation is coupled to the activity of glutathione reductase (GR), which recycles GSSG back to GSH using NADPH as a reducing agent. The decrease in NADPH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the GPx activity in the sample.[9][10][11]

Signaling Pathways

This compound has been shown to modulate several signaling pathways, with a significant focus on those involved in apoptosis and cell cycle regulation in cancer cells.

p53-Dependent Mitochondrial Apoptosis Pathway

In human prostate cancer cells, this compound, particularly when metabolized, can induce apoptosis through a pathway that is dependent on the tumor suppressor protein p53.[1][4] This pathway involves the production of reactive oxygen species (ROS), specifically superoxide (B77818), which acts as a key signaling molecule.

The diagram below illustrates the key steps in the this compound-induced p53-dependent mitochondrial apoptosis pathway.

This guide provides a foundational understanding of this compound for scientific and professional audiences. The presented data and methodologies are based on current scientific literature and are intended to facilitate further research and development in related fields.

References

- 1. Apoptosis induced by selenomethionine and methioninase is superoxide-mediated and p53-dependent in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferroptosis and Apoptosis Are Involved in the Formation of this compound-Induced Ocular Defects in Zebrafish Embryos | MDPI [mdpi.com]

- 3. Research Portal [iro.uiowa.edu]

- 4. Apoptosis induced by selenomethionine and methioninase is superoxide mediated and p53 dependent in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocols for production of selenomethionine-labeled proteins in 2-L polyethylene terephthalate bottles using auto-induction medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism, cellular actions, and cytotoxicity of selenomethionine in cultured cells | Semantic Scholar [semanticscholar.org]

- 7. What Forms Of Selenium Protect Against Cancer - Life Extension [lifeextension.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. raybiotech.com [raybiotech.com]

- 11. files.core.ac.uk [files.core.ac.uk]

L-Selenomethionine: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Selenomethionine (L-SeMet), a naturally occurring selenoamino acid of significant interest in nutrition, disease prevention, and drug development. L-SeMet serves as a primary dietary source of selenium, an essential trace element critical for human health.[1][2] This document details its natural distribution, biosynthetic pathways in various organisms, and the analytical methodologies employed for its characterization and quantification.

Natural Sources of this compound

This compound is the predominant organic form of selenium found in a variety of food sources.[3] Its concentration, however, can vary significantly based on the selenium content of the soil in which plants are grown or the medium used for yeast cultivation.[4][5] Plants, through their sulfur assimilation pathways, are the primary producers of L-SeMet from inorganic selenium present in the soil.[6][7]

Key dietary sources include:

-

Brazil Nuts (Bertholletia excelsa): Widely recognized as one of the richest natural sources of selenium, primarily in the form of L-SeMet.[3][8] The selenium content in Brazil nuts is highly variable, depending on the geographical origin and soil conditions.[5][9]

-

Selenium-Enriched Yeast (Saccharomyces cerevisiae): Produced by growing yeast in a selenium-rich medium, it is a common and highly bioavailable form of organic selenium used in dietary supplements.[10][11][12] The yeast efficiently converts inorganic selenium into organic forms, with L-SeMet being a major component.[2][13]

-

Cereal Grains, Soybeans, and Legumes: These plant-based foods are significant dietary sources of L-SeMet, with their content directly reflecting the selenium availability in the soil.[3][14]

Data Presentation: this compound Content in Natural Sources

The following table summarizes the concentration of selenium, predominantly as this compound, in various natural sources. It is crucial to note the wide range of reported values, particularly for Brazil nuts, which underscores the impact of geographical and environmental factors.

| Natural Source | Selenium Concentration (mg/kg) | Predominant Selenium Species | Notes |

| Brazil Nuts | 2.07 - 68.15 | This compound | Concentration is highly dependent on the Amazonian region of origin.[5][9] Some studies report averages between 28 and 49 mg/kg.[8] |

| Selenium-Enriched Yeast | 716 (Certified Value) | This compound | A specific certified reference material showed this value.[10][13] Commercial products can contain up to 2,000 mg/kg of total selenium.[12] |

| Cereal Grains | Variable | This compound | The selenium in cereal grains is almost entirely this compound.[6] |

| Soybeans | Variable | This compound | A major dietary form of selenium is found in soybeans.[3] |

Biosynthesis of this compound

This compound is not synthesized by animals or humans; it must be obtained from dietary sources.[14] Its biosynthesis occurs in plants and some microorganisms, such as yeast, through a pathway that largely mirrors sulfur metabolism.[7][15] Selenium, in the form of selenate (B1209512) (SeO₄²⁻) or selenite (B80905) (SeO₃²⁻), is taken up by the plant and assimilated into selenoamino acids.

The key steps in the biosynthesis pathway are:

-

Uptake and Reduction: Selenate is actively transported into cells and is subsequently reduced to selenite, and then to selenide (B1212193) (H₂Se).

-

Formation of Selenocysteine (SeCys): Selenide is incorporated into the amino acid backbone of O-acetylserine to form selenocysteine. This step is analogous to the synthesis of cysteine.[15]

-

Conversion to Selenomethionine (SeMet): SeCys is then converted to SeMet through a series of enzymatic reactions that parallel the conversion of cysteine to methionine in the transsulfuration pathway.[15][16] This involves the formation of selenocystathionine (B1218740) and selenohomocysteine as intermediates.[15]

Visualization: this compound Biosynthesis Pathway

The following diagram illustrates the metabolic pathway for the synthesis of this compound from inorganic selenate in plants and yeast.

Caption: A simplified diagram of the this compound biosynthesis pathway in plants and yeast.

Experimental Protocols & Methodologies

The accurate quantification and speciation of selenium compounds in complex matrices like food, supplements, and biological tissues are critical for research and quality control. The primary analytical technique involves a combination of chromatographic separation and element-specific detection.

Protocol: Quantification of this compound in Selenium-Enriched Yeast

This protocol outlines a typical method for determining the L-SeMet content in selenium-enriched yeast supplements using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).

1. Materials and Reagents:

-

Selenium-enriched yeast sample

-

This compound certified reference material (CRM)

-

Protease XIV (from Streptomyces griseus)

-

Tris-HCl buffer

-

Mobile phase for HPLC (e.g., ammonium (B1175870) formate (B1220265) buffer)

-

Nitric acid and hydrogen peroxide (for total selenium analysis)

-

Ultrapure water

2. Sample Preparation (Enzymatic Extraction): a. Accurately weigh a portion of the homogenized yeast sample. b. Suspend the sample in Tris-HCl buffer. c. Add Protease XIV to the suspension. This enzyme digests the yeast proteins, releasing the incorporated L-SeMet.[13] d. Incubate the mixture under optimized conditions (e.g., 37°C for 24 hours) with gentle agitation. e. After incubation, centrifuge the sample to pellet insoluble material. f. Filter the supernatant through a 0.22 µm filter to prepare it for HPLC analysis.

3. HPLC-ICP-MS Analysis: a. Chromatographic Separation: Inject the filtered extract onto an appropriate HPLC column (e.g., a reverse-phase C18 column). The mobile phase composition and gradient are optimized to separate L-SeMet from other selenium species and matrix components. b. Detection: The eluent from the HPLC is directly introduced into the ICP-MS. The ICP-MS is tuned to monitor for selenium isotopes (e.g., m/z 78, 80). c. Quantification: A calibration curve is generated using the L-SeMet CRM. The concentration of L-SeMet in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve.

4. Total Selenium Analysis (Optional but Recommended): a. To determine the percentage of total selenium present as L-SeMet, perform a separate analysis for total selenium. b. Digest a portion of the yeast sample using microwave-assisted acid digestion with nitric acid and hydrogen peroxide. c. Analyze the digested sample directly by ICP-MS.

Visualization: Experimental Workflow for L-SeMet Quantification

The following diagram illustrates the general workflow for the analysis of this compound in a complex sample matrix.

Caption: General experimental workflow for quantifying this compound in biological samples.

Applications in Drug Development and Research

This compound's high bioavailability and its role as a precursor for selenoprotein synthesis make it a compound of great interest.[2][17]

-

Antioxidant Properties: SeMet can be incorporated non-specifically in place of methionine into proteins, where it can exert antioxidant effects by scavenging reactive oxygen species.[3]

-

Selenoprotein Synthesis: It serves as a key source of selenium for the synthesis of functional selenoproteins, such as glutathione (B108866) peroxidases, which are critical components of the cellular antioxidant defense system.[17]

-

Structural Biology: The incorporation of SeMet into recombinant proteins is a standard technique in X-ray crystallography. The heavy selenium atom aids in solving the phase problem, facilitating protein structure determination.[3][14]

-

Therapeutic Potential: Research is ongoing into the therapeutic potential of selenium compounds, including L-SeMet, for various conditions, leveraging their antioxidant and cell-signaling modulation properties.[18]

References

- 1. liquidhealth.us [liquidhealth.us]

- 2. gnosisbylesaffre.com [gnosisbylesaffre.com]

- 3. Selenomethionine - Wikipedia [en.wikipedia.org]

- 4. xtendlife.com [xtendlife.com]

- 5. hodmedods.co.uk [hodmedods.co.uk]

- 6. nutriscienceusa.com [nutriscienceusa.com]

- 7. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selenium Accumulation, Speciation and Localization in Brazil Nuts (Bertholletia excelsa H.B.K.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Certification of New Selenium-Enriched Yeast and Supplement Reference Materials for Selenomethionine Using Two Independent Measurement Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. en.angelyeast.com [en.angelyeast.com]

- 13. mdpi.com [mdpi.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Selenium transport and metabolism in plants: Phytoremediation and biofortification implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vivo Metabolism of L-Selenomethionine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium (Se) is an essential trace element vital for human health, playing a crucial role in antioxidant defense, thyroid hormone metabolism, and immune function[1][2]. It exerts its biological functions primarily through its incorporation into selenoproteins, which are proteins containing the amino acid selenocysteine (B57510) (Sec)[1][3]. The primary dietary form of selenium, particularly from plant-based sources, is L-Selenomethionine (SeMet)[1][4]. Understanding the in vivo metabolism of SeMet is critical for optimizing selenium supplementation strategies, developing novel therapeutics, and assessing the toxicology of selenium compounds.

This technical guide provides a comprehensive overview of the absorption, distribution, metabolic fate, and excretion of this compound in vivo. It includes detailed experimental protocols from key studies, quantitative data presented in a comparative format, and visualizations of the core metabolic pathways and experimental workflows.

Absorption and Distribution

This compound is readily absorbed from the gastrointestinal tract, primarily in the duodenum and small intestine[1][2]. Unlike inorganic forms of selenium, SeMet is actively transported using the same mechanisms as its sulfur-containing analog, methionine[4][5]. This results in high bioavailability, often exceeding 90%[6][7].

Once absorbed, SeMet is distributed throughout the body and can follow two main pathways:

-

Nonspecific Incorporation into Proteins: SeMet can be nonspecifically incorporated into any protein in place of methionine during protein synthesis[1][8][9]. This creates a storage pool of selenium that can be released during protein turnover.

-

Metabolism to Selenocysteine: SeMet can be metabolized to selenide (B1212193) (H₂Se), which serves as the precursor for the synthesis of selenocysteine (Sec)[2]. Sec is then specifically incorporated into functional selenoproteins.

Quantitative Data on Absorption and Distribution

The following table summarizes key quantitative data from studies investigating the absorption and distribution of this compound.

| Parameter | Species | Dosage | Method | Key Findings | Reference |

| Absorption | Human | 150 µg ⁷⁴Se-SeMet (oral tracer) | Stable Isotope Tracer Study with GC-MS analysis | ~97% absorption of SeMet. | [6] |

| Red Blood Cell (RBC) Incorporation | Human | 150 µg ⁷⁴Se-SeMet (oral tracer) | Stable Isotope Tracer Study with GC-MS analysis | 3-times higher incorporation into RBCs compared to selenite (B80905). | [8] |

| Plasma Concentration | Rat | 20 µg/kg SeMet (intestinal instillation) | HPLC Analysis | Peak plasma concentration of 82 nM reached after 30 minutes. | [10] |

| Tissue Distribution | Rat | ⁷⁵Se-selenoamino acids (injection) | Radiotracer Study | High retention in the pancreas, kidney, liver, and muscle. | [11] |

| Cellular Uptake | HepG2 cells | SeMet supplementation | ICP-MS | Methionine concentration affects SeMet uptake, suggesting shared transport systems. | [4] |

Metabolic Pathways

The metabolism of this compound is a complex process that involves its conversion into various selenium-containing compounds, ultimately leading to either incorporation into selenoproteins or excretion.

Selenoprotein Synthesis

The synthesis of functional selenoproteins from SeMet involves a series of enzymatic steps. A key intermediate in this pathway is selenide (H₂Se), which is generated from SeMet. Selenide is then used to synthesize selenocysteine (Sec) on its specific tRNA (tRNA^[Ser]Sec). This process is unique as it involves the recoding of a UGA stop codon to specify the insertion of Sec into the growing polypeptide chain[1][12]. This requires a specific set of machinery, including the selenocysteine insertion sequence (SECIS) element in the mRNA and the elongation factor eEFSec[13][14].

Transsulfuration Pathway and Excretion

Excess selenium is excreted from the body, primarily through the urine[8]. This compound can enter the transsulfuration pathway, where it is converted to selenohomocysteine and subsequently to selenocysteine[15]. These intermediates can be further metabolized to hydrogen selenide. For excretion, selenide is methylated to form various metabolites, such as dimethyl selenide (exhaled) and trimethylselenonium (B1202040) ion (excreted in urine)[1]. Selenosugars are another major class of urinary selenium metabolites[16].

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound metabolism.

In Vivo Stable Isotope Tracer Studies in Humans

-

Objective: To simultaneously compare the kinetics of absorbed selenium from inorganic selenite and organic this compound.

-

Protocol:

-

Participants: Healthy, non-smoking adult men and women not taking selenium supplements.

-

Tracer Administration: Fasting participants are given an oral dose containing stable isotopes of selenium, for example, 150 µg of ⁷⁴Se as L-SeMet and 150 µg of ⁷⁶Se as sodium selenite.

-

Sample Collection:

-

Blood samples are collected at frequent intervals (e.g., hourly for the first 14 hours, then at increasing intervals) over a period of several months (e.g., 4 months).

-

Urine and feces are collected for the initial 12 days.

-

-

Sample Analysis:

-

Blood is separated into plasma and red blood cells.

-

The enrichment of the stable isotopes (⁷⁴Se and ⁷⁶Se) in plasma, red blood cells, urine, and feces is determined by isotope-dilution gas chromatography-mass spectrometry (GC-MS).

-

-

Data Analysis: A multi-compartmental model is fitted to the data to determine pool sizes and transport rates of selenium from each source.

-

-

Reference: [8]

Determination of Total Selenium in Cells

-

Objective: To quantify the total selenium content in cultured cells after exposure to this compound.

-

Protocol:

-

Cell Culture: HepG2 cells are cultured in appropriate media.

-

Treatment: Cells are incubated with varying concentrations of this compound and L-methionine for a specified period (e.g., 48 hours).

-

Cell Harvesting and Digestion:

-

Cells are harvested and counted.

-

The harvested cells are digested with concentrated nitric acid (HNO₃) in a microwave digestion system.

-

-

Sample Preparation: The digested samples are diluted with 2% HNO₃ solution.

-

Analysis: The total selenium concentration in the diluted samples is measured using inductively coupled plasma mass spectrometry (ICP-MS) with external calibration.

-

-

Reference: [4]

Conclusion

The in vivo metabolism of this compound is a multifaceted process that begins with its efficient absorption and leads to either nonspecific incorporation into the body's protein pool or conversion into the essential amino acid selenocysteine for the synthesis of functional selenoproteins. The metabolic pathways are intricately regulated, with excess selenium being detoxified through methylation and excreted. A thorough understanding of these pathways, supported by robust experimental methodologies and quantitative data, is paramount for advancing research in nutrition, toxicology, and the development of selenium-based therapeutic agents. This guide provides a foundational resource for professionals in these fields, summarizing the current knowledge and providing a framework for future investigations.

References

- 1. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Selenium Kinetics in Humans Change Following 2 Years of Supplementation With Selenomethionine [frontiersin.org]

- 7. Selenium Kinetics in Humans Change Following 2 Years of Supplementation With Selenomethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Human Model of Selenium that Integrates Metabolism from Selenite and Selenomethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Selenomethionine Entrapped in Nanoparticles for Oral Supplementation Using In Vitro, Ex Vivo and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism - Selenium in Nutrition - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Selenocysteine - Wikipedia [en.wikipedia.org]

- 13. Researchers discover how selenium is incorporated into proteins | UIC today [today.uic.edu]

- 14. Biosynthesis, Engineering, and Delivery of Selenoproteins [mdpi.com]

- 15. Trans-sulfuration Pathway Seleno-amino Acids Are Mediators of Selenomethionine Toxicity in Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic pathway for selenium in the body: speciation by HPLC-ICP MS with enriched Se - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Selenomethionine's Impact on Protein Structure and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Selenomethionine (L-SeMet) is a naturally occurring amino acid where the sulfur atom of methionine is replaced by a selenium atom. Due to the chemical similarity between selenium and sulfur, L-SeMet can be incorporated into proteins in place of methionine during translation.[1] This substitution has become a cornerstone technique in structural biology and offers a unique avenue for studying protein redox biology. While often having a limited effect on the overall protein structure, the introduction of selenium imparts distinct physicochemical properties that can significantly influence protein function, stability, and susceptibility to oxidative stress.[1][2]

This technical guide provides an in-depth exploration of the effects of L-SeMet incorporation on protein structure and function. It details the experimental protocols for labeling and analysis, presents quantitative data on incorporation efficiency and biophysical consequences, and visualizes key experimental workflows and biological pathways.

The Effect of L-SeMet on Protein Structure

The substitution of methionine with selenomethionine is largely considered isomorphic, meaning it generally does not cause significant structural perturbations. This property is fundamental to its use in structural biology.

A Tool for X-ray Crystallography

The primary application of L-SeMet in structural biology is to solve the "phase problem" in X-ray crystallography. The selenium atom, being heavier than sulfur, scatters X-rays anomalously. This anomalous signal can be precisely measured at synchrotron radiation sources, enabling the determination of crystallographic phases through methods like Single- or Multi-wavelength Anomalous Diffraction (SAD or MAD).[1][3] This technique has become a dominant method for de novo protein structure determination.[4] The incorporation of SeMet provides known, heavy-atom markers within the protein sequence, which simplifies the interpretation of Patterson maps and aids in accurate model building.[3]

Impact on Protein Stability and Conformation

While the structural impact is minimal, SeMet incorporation can affect protein stability. A systematic study on phage T4 lysozyme (B549824) variants showed that replacing methionine with selenomethionine can slightly stabilize the protein.[2] As more methionine residues were substituted in methionine-rich proteins, the stabilizing effect of SeMet became more pronounced, resulting in a differential increase in melting temperature of about 7°C, which corresponds to approximately 0.25 kcal/mol per substitution.[2]

From a conformational standpoint, the longer side-chain of SeMet can establish NH⋯Se hydrogen bonds with neighboring backbone carbonyl groups.[5] These interactions, known as intra-residue 6δ and inter-residue 7δ H-bonds, can influence local backbone folding and the population of different conformational states.[5]

The Effect of L-SeMet on Protein Function

The most significant functional consequence of SeMet incorporation stems from its altered redox properties compared to methionine.

Enhanced Redox Activity

Selenomethionine is more susceptible to oxidation than methionine.[6][7] It is readily oxidized by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and peroxynitrite to form selenomethionine selenoxide (SeMetO).[8][9] This heightened reactivity allows SeMet-containing proteins to act as potent antioxidants.[9][10]

Crucially, the reduction of SeMetO back to SeMet can occur non-enzymatically via thiols such as glutathione (B108866) (GSH).[8][11] This contrasts with methionine sulfoxide (B87167), which requires specific enzymes (methionine sulfoxide reductases, MsrA and MsrB) for its reduction.[6] This capacity for facile redox cycling allows SeMet to catalytically detoxify ROS.[9][12] However, this increased reactivity can also be a double-edged sword, as unwanted oxidation may adversely impact a protein's function.[13][14]

Enzyme Kinetics

The replacement of a catalytically important or structurally relevant methionine can alter enzyme kinetics. For instance, in β-galactosidase, replacing a significant portion of its 150 methionine residues with SeMet led to enzyme inactivity.[11] The thermal stability of SeMet-substituted thymidylate synthase was found to be eightfold lower than the native enzyme, and its sensitivity to oxygen was increased.[11] When studying an enzyme, it is crucial to compare the kinetic parameters—such as the Michaelis constant (Kₘ) and maximal velocity (Vₘₐₓ)—of the native and SeMet-labeled versions to ensure functional integrity.[15][16]

Quantitative Data on L-SeMet Incorporation and Effects

The efficiency of SeMet incorporation and its impact on protein properties can be quantified using various techniques.

Table 1: this compound Incorporation Efficiency in Various Expression Systems

| Expression System | Protein | Incorporation Efficiency (%) | Analytical Method | Reference(s) |

|---|---|---|---|---|

| Lactococcus lactis | OppA* | ~93% | MALDI-TOF MS | [17] |

| Lactococcus lactis | OpuA | ~94% | MALDI-TOF MS | [17] |

| Mammalian Cells (CHO) | Tie2-Fc | >90% | MALDI-TOF MS | [4] |

| Mammalian Cells | N/A | >84% | Genetically Encoded Fluorescent Probe | [13] |

| E. coli (KRX strain) | Monster Green® FP | >90% | MALDI-TOF MS | [18] |

| Pichia pastoris | Dextranase | ~50% | N/A |[19] |

Table 2: Impact of SeMet Substitution on Protein Thermal Stability (Phage T4 Lysozyme)

| Protein Variant | Number of Met/SeMet Residues | ΔTₘ (SeMet - Met) in °C |

|---|---|---|

| Wild-type | 5 | +0.6 |

| Met-rich Mutant 1 | 10 | +3.5 |

| Met-rich Mutant 2 | 14 | +7.1 |

Data adapted from Gassner et al., 1999.[2]

Experimental Protocols

Detailed methodologies are essential for the successful production and analysis of SeMet-labeled proteins.

Protocol: L-SeMet Labeling in E. coli (Methionine Auxotroph)

This protocol is adapted for methionine auxotrophic strains like E. coli B834(DE3).[20]

-

Starter Culture: Inoculate 5 mL of minimal medium (e.g., M9) supplemented with 50 mg/L L-Methionine and appropriate antibiotics. Grow overnight at 37°C.

-

Main Culture: Add the overnight culture to 1 L of minimal medium supplemented with 50 mg/L L-Methionine. Grow at the optimal temperature for protein expression until an OD₆₀₀ of ~1.0 is reached.

-

Methionine Starvation: Centrifuge the cell culture (e.g., 5000 x g for 10 min). Resuspend the cell pellet in 1 L of fresh minimal medium lacking methionine. Grow for 4-8 hours at 37°C to deplete intracellular methionine stores.

-

SeMet Addition: Add 60 mg/L of this compound to the culture and incubate for 30 minutes.

-

Induction: Induce protein expression with an appropriate inducer (e.g., IPTG for T7 promoter systems).

-

Harvesting: Continue to grow the culture for the optimal expression duration (typically 4-16 hours). Harvest cells by centrifugation and store the pellet at -80°C.

Protocol: L-SeMet Labeling in Mammalian Cells

This protocol is based on methods optimized for high-efficiency labeling in secreted proteins from mammalian cell culture.[4]

-

Cell Growth: Grow stably transfected mammalian cells in their standard growth medium to approximately 80% confluency.

-

Methionine Depletion: Wash the cells with PBS and replace the standard medium with a methionine-free medium. Incubate for 12 hours to deplete intracellular methionine.

-

SeMet Labeling & Production: Add this compound to the methionine-free medium to a final concentration of 60 mg/L. Continue to culture the cells for the desired protein production period (e.g., 48-72 hours).

-

Harvesting: Collect the conditioned medium containing the secreted SeMet-labeled protein. Purify the protein using standard chromatographic techniques. For intracellular proteins, lyse the cells and proceed with purification.

Protocol: Quantification of SeMet Incorporation by Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a common method for assessing incorporation efficiency.[4][17][21]

-

Sample Preparation: Purify both the native (unlabeled) and the SeMet-labeled protein.

-

Proteolytic Digestion: Digest an aliquot of each protein (e.g., 10-20 µg) with a protease such as trypsin overnight at 37°C.

-

MALDI-TOF Analysis: Co-crystallize the resulting peptide mixture with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. Analyze the samples using a MALDI-TOF mass spectrometer in reflectron mode.

-

Data Analysis: Compare the mass spectra of the native and SeMet-labeled samples. Identify peptide pairs that differ by the mass of Selenium minus Sulfur (approximately 47.95 Da) per incorporated SeMet residue.[4] The relative intensity of the SeMet-containing peptide peak compared to the residual native peptide peak provides a semi-quantitative measure of incorporation efficiency. For more precise quantification, intact protein mass analysis or methods like LC-ICP-MS can be used.[17][22]

Visualizing Workflows and Pathways

Experimental and Biological Diagrams

Conclusion

The incorporation of this compound into proteins is a powerful and multifaceted tool for biological and pharmaceutical research. Its role in enabling X-ray crystallographic structure determination is unparalleled. Furthermore, the distinct redox properties conferred by selenium provide a means to probe the mechanisms of oxidative stress and antioxidant defense at the protein level. While the functional consequences of substitution must be carefully evaluated for each protein, the benefits of SeMet labeling in structural biology and the insights gained into redox regulation make it an indispensable technique for researchers. A thorough understanding of the methodologies for labeling, quantification, and functional analysis is critical to harnessing the full potential of this unique amino acid.

References

- 1. Selenomethionine - Wikipedia [en.wikipedia.org]

- 2. Substitution with selenomethionine can enhance the stability of methionine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of Selenomethionine-containig proteins for phasing [cryst.bbk.ac.uk]

- 4. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selenium in Proteins: Conformational Changes Induced by Se Substitution on Methionine, as Studied in Isolated Model Peptides by Optical Spectroscopy and Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Methionine/Selenomethionine Oxidation and Methionine Sulfoxide Reductase Function Using Methionine-Rich Proteins and Antibodies against Their Oxidized Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. ovid.com [ovid.com]

- 12. Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selenomethionine incorporation in proteins of individual mammalian cells determined with a genetically encoded fluorescent sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Enzyme Kinetics [www2.chem.wisc.edu]

- 16. teachmephysiology.com [teachmephysiology.com]

- 17. Selenomethionine incorporation in proteins expressed in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.com.cn [promega.com.cn]

- 19. Selenomethionine Labeling of Recombinant Proteins | Springer Nature Experiments [experiments.springernature.com]

- 20. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 21. P99-T A Simple Method to Quantitate Selenomethionine Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of methionine and selenomethionine in selenium-enriched yeast by species-specific isotope dilution with liquid chromatography-mass spectrometry and inductively coupled plasma mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Selenomethionine in Biochemical Research: A Technical Guide to its Discovery and Application

Abstract

L-Selenomethionine (L-SeMet), the selenium-containing analog of the essential amino acid L-methionine, has become an indispensable tool in modern biochemical research. Its ability to be incorporated into proteins in place of methionine has revolutionized the field of structural biology, particularly in the de novo determination of protein structures via X-ray crystallography. This technical guide provides an in-depth exploration of the discovery, history, and key applications of L-SeMet in biochemical research. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical molecule. The guide details the historical context of its discovery, from early toxicity studies to its pivotal role in phasing macromolecular crystal structures. Detailed experimental protocols for the production of selenomethionyl proteins in various expression systems are provided, along with a summary of key quantitative data. Furthermore, metabolic pathways and other significant biochemical interactions are illustrated to provide a complete picture of L-SeMet's role in the laboratory and in biological systems.

Introduction: The Emergence of a Powerful Tool

The journey of this compound in biochemical research is a fascinating narrative that begins not with its utility, but with its toxicity. For centuries, certain regions of the world were known for so-called "alkali disease" or "blind staggers" in livestock.[1] It wasn't until the 1930s that selenium was identified as the toxic agent responsible for these conditions, arising from the consumption of plants that accumulate high levels of this element.[1] These early toxicological studies paved the way for the eventual identification of the organic forms of selenium present in these plants, with this compound being a major component.

The transition of L-SeMet from a noted toxin to a celebrated tool in biochemistry was driven by the need to solve the "phase problem" in X-ray crystallography. The determination of a protein's three-dimensional structure from diffraction data requires not only the intensities of the diffracted X-rays but also their phases, information that is lost in the experiment. The pioneering work of Wayne Hendrickson and his colleagues in the late 1980s and early 1990s demonstrated that the anomalous scattering signal from selenium atoms incorporated into proteins as L-SeMet could be used to directly determine these missing phases. This technique, known as Multiwavelength Anomalous Diffraction (MAD), and its single-wavelength counterpart (SAD), has since become a cornerstone of structural biology, responsible for the elucidation of a vast number of protein structures.[2]

Historical Timeline: Key Milestones in this compound Research

| Year | Milestone | Key Researchers/Contributors |

| 1930s | Selenium identified as the toxic element in plants causing "alkali disease" in livestock. | K.W. Franke, A.L. Moxon |

| 1950s-1960s | This compound is identified as a major organic selenium compound in seleniferous plants like wheat. | Various researchers |

| 1957 | Cohen and Cowie demonstrate that a methionine-auxotrophic strain of E. coli can incorporate this compound into its proteins.[2] | G.N. Cohen, R.B. Cowie |

| Late 1980s | The first protein structures are solved using the Multiwavelength Anomalous Diffraction (MAD) phasing method with selenomethionyl proteins.[2] | Wayne A. Hendrickson et al. |

| 1990s-Present | Widespread adoption of SeMet-based MAD/SAD phasing in structural biology, leading to a surge in the number of solved protein structures. | Global scientific community |

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in biochemical research.

| Property | Value | Reference |

| Molecular Formula | C5H11NO2Se | [3] |

| Molar Mass | 196.11 g/mol | [4] |

| Appearance | White crystalline solid | |

| Solubility in Water | Less soluble than methionine | [5] |

| Stability | Readily oxidized; less stable to acid hydrolysis than methionine | [4][5] |

| X-ray Absorption Edge (K-edge) | 12.658 keV (0.979 Å) |

Biochemical Pathways and Metabolism

This compound is metabolized in a manner analogous to its sulfur counterpart, L-methionine. In organisms, it can be activated to S-adenosyl-L-selenomethionine (SeAM), which can then participate in methyl transfer reactions. A key aspect of its metabolism is its non-specific incorporation into proteins in place of methionine by the cellular translational machinery. This lack of discrimination by aminoacyl-tRNA synthetases is the foundation of its use in producing selenomethionyl proteins for structural studies.

Below is a simplified representation of the metabolic fate of this compound.

Experimental Protocols for Selenomethionyl Protein Production

The successful production of highly substituted selenomethionyl proteins is critical for crystallographic applications. The choice of expression system depends on the protein of interest. Below are detailed protocols for the most commonly used systems.

Expression in Escherichia coli

This is the most common and cost-effective method for producing selenomethionyl proteins. Two main strategies are employed: methionine auxotrophic strains and inhibition of the methionine biosynthetic pathway in prototrophic strains.

Principle: These strains cannot synthesize their own methionine and will therefore readily incorporate exogenously supplied this compound.

Protocol:

-

Initial Culture: Inoculate a single colony of E. coli B834(DE3) harboring the expression plasmid into 5 mL of a minimal medium (e.g., M9) supplemented with L-methionine (50 mg/L) and appropriate antibiotics. Grow overnight at 37°C with shaking.

-

Scale-up: Use the overnight culture to inoculate a larger volume (e.g., 1 L) of the same minimal medium with methionine and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Cell Harvest and Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Discard the supernatant and wash the cell pellet with 1x M9 salts to remove any residual methionine.

-

Resuspension and Starvation: Resuspend the cell pellet in fresh, pre-warmed minimal medium lacking methionine. Incubate for 1 hour at 37°C to deplete intracellular methionine pools.

-

Induction with this compound: Add this compound to a final concentration of 60-100 mg/L.

-

Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-16 hours at a suitable temperature for the target protein (e.g., 18-30°C).

-

Cell Harvesting: Harvest the cells by centrifugation and store the pellet at -80°C until purification.

Principle: The addition of a specific cocktail of amino acids inhibits the methionine biosynthesis pathway, forcing the cells to utilize externally supplied this compound.

Protocol:

-

Initial Culture: Grow an overnight culture of E. coli BL21(DE3) with the expression plasmid in LB medium with appropriate antibiotics.

-

Scale-up in Minimal Medium: Inoculate 1 L of minimal medium (supplemented with glucose, MgSO4, and antibiotics) with the overnight culture and grow at 37°C to an OD600 of 0.5.

-

Inhibition of Methionine Synthesis: Add a sterile-filtered solution of amino acids to the following final concentrations:

-

L-Lysine (100 mg/L)

-

L-Threonine (100 mg/L)

-

L-Phenylalanine (100 mg/L)

-

L-Leucine (50 mg/L)

-

L-Isoleucine (50 mg/L)

-

L-Valine (50 mg/L)

-

-

Addition of this compound: Immediately after adding the inhibitory amino acids, add this compound to a final concentration of 60 mg/L.

-

Induction and Expression: Incubate for 15-30 minutes, then induce protein expression with IPTG and continue cultivation as described for the auxotrophic strain protocol.

-

Cell Harvesting: Harvest the cells by centrifugation.

Expression in Eukaryotic Systems

For proteins that require post-translational modifications or are difficult to express in bacteria, eukaryotic systems such as yeast, insect cells, and mammalian cells are used.

Principle: Similar to bacterial systems, methionine auxotrophic strains are typically used.

Protocol Outline:

-

Grow the yeast culture in a minimal medium containing methionine.

-

Harvest and wash the cells to remove methionine.

-

Resuspend the cells in a methionine-free medium containing this compound.

-

Induce protein expression (e.g., with methanol (B129727) for P. pastoris).

-

Harvest the cells for protein purification.

Principle: Insect cells are cultured in a methionine-free medium supplemented with this compound before and during viral infection for protein expression.

Protocol Outline:

-

Adapt the insect cell line (e.g., Sf9 or Hi5) to a methionine-free medium over several passages.

-

Grow the adapted cells in the methionine-free medium.

-

Infect the cells with the recombinant baculovirus.

-

Supplement the culture with this compound (typically 50-100 mg/L).

-

Harvest the cells at the optimal time post-infection.

Principle: Mammalian cells are naturally auxotrophic for methionine. The protocol involves replacing the standard methionine-containing medium with one containing this compound.

Protocol Outline:

-

Grow the mammalian cells (e.g., HEK293 or CHO) to a high density in their standard growth medium.

-

Wash the cells with a methionine-free medium.

-

Incubate the cells in a methionine-free medium supplemented with this compound (25-60 mg/L) and dialyzed fetal bovine serum.

-

Continue the culture for 24-72 hours to allow for protein expression and secretion (if applicable).

-

Harvest the cells or the culture medium for protein purification.

Quantitative Data on this compound Incorporation and Protein Yield

The efficiency of this compound incorporation and the final yield of purified protein are critical parameters for the success of structural studies. Below is a summary of typical values obtained from various expression systems.

| Expression System | Typical SeMet Incorporation Efficiency (%) | Typical Purified Protein Yield (mg/L of culture) | Notes |

| E. coli | > 95% | 10 - 100+ | Highly efficient and cost-effective. Yield is highly protein-dependent. |

| Yeast | > 90% | 5 - 50 | Good for proteins requiring simple eukaryotic post-translational modifications. |

| Insect Cells (BEVS) | 80 - 95% | 1 - 20 | Suitable for complex proteins and protein complexes. |

| Mammalian Cells | 70 - 95% | 0.1 - 10 | Ideal for proteins requiring authentic mammalian post-translational modifications. Yields are generally lower. |

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for producing selenomethionyl proteins and for using them in MAD/SAD phasing experiments.

Conclusion and Future Outlook

This compound has undeniably left an indelible mark on biochemical research, transforming the landscape of structural biology. Its journey from a compound of toxicological concern to a precision tool for elucidating the machinery of life is a testament to scientific ingenuity. The methods for producing and utilizing selenomethionyl proteins are now robust and widely accessible, continuing to facilitate groundbreaking discoveries in medicine and biotechnology.

Future developments in this field may focus on improving the efficiency of L-SeMet incorporation in more complex eukaryotic systems, particularly for large protein complexes and membrane proteins, which remain challenging targets for structural analysis. Furthermore, the unique redox properties of the selenium atom in L-SeMet continue to be explored in the context of protein folding, stability, and function, opening new avenues of research beyond its application in crystallography. The legacy of this compound is a powerful reminder of how a deep understanding of basic biochemistry can lead to transformative technologies with far-reaching impacts.

References

L-Selenomethionine: A Technical Guide to Its Role as a Nutritional Source of Selenium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium (Se) is an essential trace element crucial for human health, primarily functioning through its incorporation into a class of proteins known as selenoproteins.[1][2][3] The biological activity of selenium is dependent on its chemical form, which influences its bioavailability and metabolic fate.[2][4] L-Selenomethionine (SeMet) is a naturally occurring, organic form of selenium and represents the predominant species found in many food sources, including cereal grains, Brazil nuts, and soybeans.[4][5][6][7] Unlike inorganic forms, SeMet is an amino acid analog of L-methionine, where a selenium atom replaces the sulfur atom. This structural similarity allows it to be metabolized and incorporated into proteins via methionine pathways, contributing to its high bioavailability and making it a subject of significant interest in nutrition, disease prevention, and drug development.[2][4][8][9] This guide provides an in-depth technical overview of this compound, covering its metabolism, role in cellular pathways, applications, and the methodologies used for its study.

Metabolism and Bioavailability

The nutritional efficacy of a selenium source is largely determined by its bioavailability. Organic selenium forms, particularly this compound, are generally considered more bioavailable than inorganic forms like sodium selenite (B80905) or selenate.[10][11][12]

Absorption and Metabolic Fates

This compound is absorbed in the small intestine through the same sodium-dependent carrier-mediated process as methionine.[8] Following absorption, SeMet has two primary metabolic fates:

-

Non-specific Incorporation into Protein : Due to its structural similarity to methionine, the translational machinery of the cell cannot distinguish between the two amino acids.[2][4] Consequently, SeMet is non-specifically incorporated in place of methionine into a wide range of body proteins, such as albumin and hemoglobin.[4][8] This creates a storage pool of selenium that can be released as these proteins turn over.[4][5]

-

Catabolism and Selenoprotein Synthesis : SeMet that is not incorporated into proteins can be catabolized to release selenide (B1212193) (H₂Se). This selenide enters a separate, regulated pathway for the synthesis of selenocysteine (B57510) (Sec), the 21st proteinogenic amino acid, which is then specifically incorporated into functional selenoproteins.[1][2]

References

- 1. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selenium metabolism and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Selenomethionine: a review of its nutritional significance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selenomethionine - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. L-(+)-Selenomethionine: A Bioavailable Selenium Supplement – Selenium SeLECT® [seleniumselect.com]

- 10. Selenium supplements: Relative bioavailability – Selenium SeLECT® [seleniumselect.com]

- 11. wearefeel.com [wearefeel.com]

- 12. shop.pharmanord.eu [shop.pharmanord.eu]

The Toxicological Profile of L-Selenomethionine in Cell Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Selenomethionine (L-SeMet), an organically bound form of the essential trace element selenium, is a common component of dietary supplements and has been investigated for its potential chemopreventive properties. However, the concentration-dependent toxicity of selenium compounds, including L-SeMet, necessitates a thorough understanding of their effects at the cellular level. This technical guide provides a comprehensive overview of the toxicological profile of L-SeMet in various cell cultures, focusing on key endpoints including cytotoxicity, genotoxicity, oxidative stress, and apoptosis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in designing and interpreting in vitro studies involving L-SeMet.

Data Presentation: Quantitative Toxicological Data

The following tables summarize the quantitative data on the toxicological effects of this compound across different cell lines and experimental conditions.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Exposure Time | Key Findings |

| Human Lymphocytes | Cytokinesis-Block Micronucleus | 9 days | Strong inhibition of cell division and increased cell death at ≥1880 µg/L.[1][2] |

| Human Lymphoid Cells | Not specified | Not specified | Cytotoxic at concentrations above 40 µM.[3] |

| HeLa, MCF-7 | MTS Assay | 48, 72, 96 hours | Dose- and time-dependent decrease in cell viability.[4] |

| Caco-2 | MTS Assay | 4 hours | Non-cytotoxic at concentrations up to 100 µM.[5] |

| HepG2 | MTS Assay | 72 hours | Reduction in cell viability observed at 100 µM.[5] |

| Wil2-NS Human B-lymphocyte | Not specified | 3 days | 50% growth inhibition at 78 µM.[6] |

| Normal Human Keratinocytes | Not specified | 24 hours | No effect on cell viability at 316.6 µM.[6] |

Table 2: Genotoxicity of this compound

| Cell Line | Assay | Concentration | Key Findings |

| Human Lymphocytes | Micronucleus Assay | 3 to 430 µg/L | No significant effect on baseline micronuclei frequency.[1][2] |

| Human Lymphocytes | Micronucleus Assay | 3 to 430 µg/L | Declined frequency of nucleoplasmic bridges and nuclear buds.[1][2] |

| Human Leukocytes | Not specified | ≥ 5 µM | Potent genotoxic effects observed.[7] |

| Human Fibroblasts | Comet Assay | Not specified | Induces a DNA repair response and protects from DNA damage.[8] |

Table 3: Oxidative Stress Markers Induced by this compound

| Cell Line | Marker | Treatment | Key Findings |

| IPEC-J2 | ROS | Co-treatment with Zearalenone | DL-SeMet inhibited ROS formation.[9] |

| LNCaP (Human Prostate Cancer) | Superoxide | Co-treatment with METase | Significantly increased levels of superoxide.[10] |

| Caco-2 | ROS | Co-treatment with TBHP | Significant reduction in ROS build-up.[5] |

| Chicken Liver Cells (LMH) | ROS | Co-treatment with H2O2 | Selenomethionine attenuated H2O2-induced oxidative stress.[11] |

| IPEC-J2 | MDA | Co-treatment with Zearalenone | DL-SeMet decreased MDA levels. |

Table 4: Apoptosis Markers Induced by this compound

| Cell Line | Marker | Treatment | Key Findings |

| LNCaP (Human Prostate Cancer) | Apoptosis, Caspase-9 | Co-treatment with METase | Significantly increased apoptosis and caspase-9 activity.[10] |

| PC3 (Human Prostate Cancer) | Apoptosis, Caspase-9 | Co-treatment with METase | Increased apoptosis and caspase-9 activity after re-expression of wild-type p53.[10] |

| Chicken Liver Cells (LMH) | Apoptosis (TUNEL) | Co-treatment with H2O2 | Selenomethionine significantly decreased H2O2-induced apoptosis.[11] |

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[12]

-

Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[12]

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

Principle: The comet assay is a sensitive method for the detection of DNA damage in individual cells. Cells are embedded in agarose (B213101), lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleoid "head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the cell culture treated with this compound.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and express alkali-labile sites as single-strand breaks.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Neutralization: Neutralize the slides with a neutralization buffer.

-

Staining: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Intracellular Reactive Oxygen Species (ROS) Detection using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with this compound.

-

Probe Loading: Wash the cells with a serum-free medium or PBS and then incubate them with DCFH-DA solution (typically 10-20 µM) in the dark at 37°C for 30-60 minutes.

-

Washing: Remove the DCFH-DA solution and wash the cells to remove any extracellular probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The excitation and emission wavelengths for DCF are typically around 485 nm and 530 nm, respectively.

Caspase-3 Colorimetric Assay for Apoptosis

Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 is a key effector caspase. This assay utilizes a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). When caspase-3 is active in apoptotic cells, it cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.

Protocol:

-

Cell Lysis: Induce apoptosis in cells by treating them with this compound. Collect the cells and lyse them using a chilled lysis buffer to release the intracellular contents.

-

Protein Quantification: Determine the protein concentration of the cell lysates to normalize the caspase activity.

-

Assay Reaction: In a 96-well plate, add the cell lysate to an assay buffer containing the DEVD-pNA substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow the caspase-3 to cleave the substrate.

-

Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader. The level of caspase-3 activity is proportional to the color intensity.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the toxicological assessment of this compound.

Caption: Workflow for assessing L-SeMet cytotoxicity using the MTT assay.

Caption: L-SeMet induced oxidative stress and p53-mediated apoptosis.

Caption: Nrf2-mediated antioxidant response to L-SeMet-induced stress.

Conclusion

The toxicological profile of this compound in cell cultures is multifaceted and highly dependent on the concentration, cell type, and duration of exposure. At lower, nutritionally relevant concentrations, L-SeMet can exhibit protective effects, including enhancing the cellular antioxidant capacity and promoting DNA repair. Conversely, at supra-nutritional or high concentrations, it can induce cytotoxicity, genotoxicity, and apoptosis, often mediated by an increase in oxidative stress. The signaling pathways involving p53 and Nrf2 appear to be critical in determining the cellular fate in response to L-SeMet exposure. This guide provides a foundational understanding for researchers to further investigate the complex biological activities of this compound and to design experiments that yield robust and reproducible data for safety and efficacy assessments.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Measurement of intracellular ROS concentration using DCF-DA probe [bio-protocol.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

The Bioavailability of Different Forms of Selenium: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract